Cas no 36765-74-9 (Benzenebutanamine, d-phenyl-)
Benzenebutanamine, d-phenyl- structure
Product Name:Benzenebutanamine, d-phenyl-
CAS No:36765-74-9
MF:C16H19N
MW:225.328764200211
CID:313068
PubChem ID:3015863
Update Time:2025-04-19
Benzenebutanamine, d-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanamine, d-phenyl-
- 4,4-diphenylbutan-1-amine
- 4,4-Diphenylbutylamine
- NS00030087
- DTXSID10190229
- SCHEMBL157808
- diphenylbutylamine
- EINECS 253-194-6
- BDBM35935
- 36765-74-9
- PD157826
- CHEMBL593734
- MAAQGZFMFXQVOG-UHFFFAOYSA-N
-
- Inchi: 1S/C16H19N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,17H2
- InChI Key: MAAQGZFMFXQVOG-UHFFFAOYSA-N
- SMILES: NCCCC(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 225.15187
- Monoisotopic Mass: 225.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.011
- Boiling Point: 366.3°Cat760mmHg
- Flash Point: 174.1°C
- Refractive Index: 1.569
- PSA: 26.02
Benzenebutanamine, d-phenyl- Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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